molecular formula C10H12O4 B2420849 Methyl 2-(2-hydroxy-4-methoxyphenyl)acetate CAS No. 212688-07-8

Methyl 2-(2-hydroxy-4-methoxyphenyl)acetate

Cat. No.: B2420849
CAS No.: 212688-07-8
M. Wt: 196.202
InChI Key: DZMQUVMSJAWOTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2-hydroxy-4-methoxyphenyl)acetate is an organic compound with the molecular formula C10H12O4. It is a derivative of phenylacetic acid and features a methoxy group and a hydroxy group on the aromatic ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-hydroxy-4-methoxyphenyl)acetate typically involves the esterification of 2-(2-hydroxy-4-methoxyphenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products:

    Oxidation: Quinones, carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 2-(2-hydroxy-4-methoxyphenyl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of Methyl 2-(2-hydroxy-4-methoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the aromatic ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. These interactions can modulate enzyme activities, receptor binding, and signal transduction processes, leading to the observed biological effects.

Comparison with Similar Compounds

  • Methyl 2-(3-hydroxy-4-methoxyphenyl)acetate
  • Methyl 2-(4-hydroxy-3-methoxyphenyl)acetate
  • Methyl 2-(4-hydroxyphenyl)acetate

Comparison: Methyl 2-(2-hydroxy-4-methoxyphenyl)acetate is unique due to the specific positioning of the hydroxy and methoxy groups on the aromatic ring. This structural arrangement can influence its reactivity and biological activity compared to similar compounds. For instance, the position of the substituents can affect the compound’s ability to undergo specific chemical reactions and interact with biological targets.

Properties

IUPAC Name

methyl 2-(2-hydroxy-4-methoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-13-8-4-3-7(9(11)6-8)5-10(12)14-2/h3-4,6,11H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMQUVMSJAWOTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CC(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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